molecular formula C14H11ClFN5S B12145473 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12145473
M. Wt: 335.8 g/mol
InChI Key: DATRHSWYNPVPKF-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridyl group, and a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is unique due to the presence of the triazole ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H11ClFN5S

Molecular Weight

335.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H11ClFN5S/c15-11-2-1-3-12(16)10(11)8-22-14-20-19-13(21(14)17)9-4-6-18-7-5-9/h1-7H,8,17H2

InChI Key

DATRHSWYNPVPKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=NC=C3)F

Origin of Product

United States

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